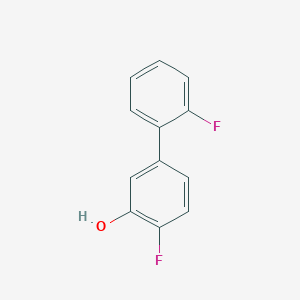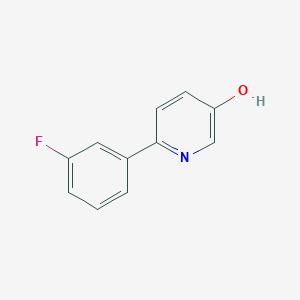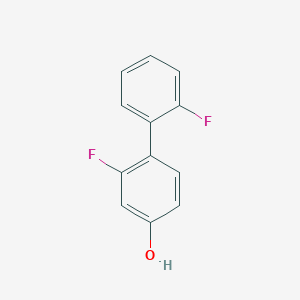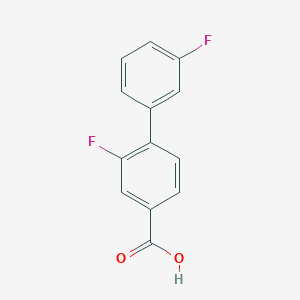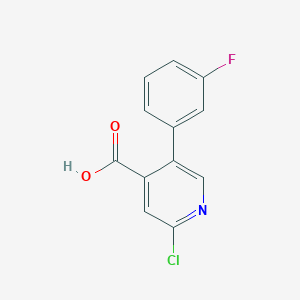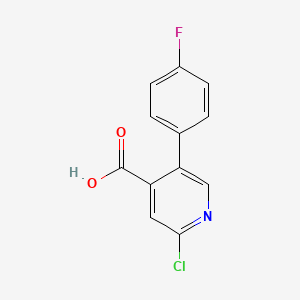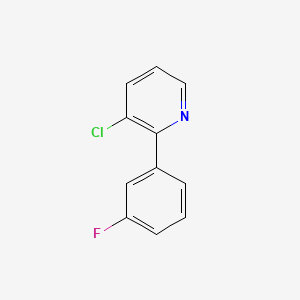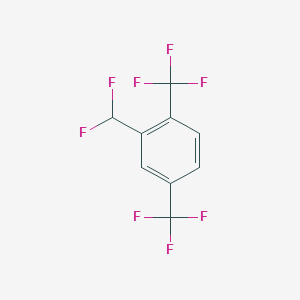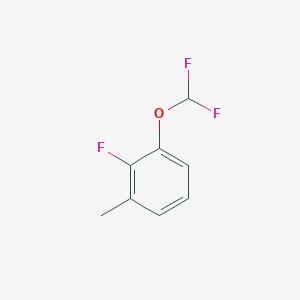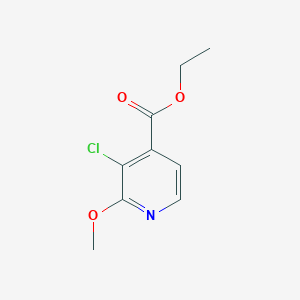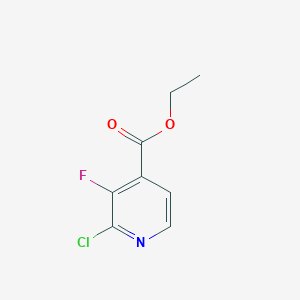![molecular formula C10H7ClN2O5 B6341153 (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97% CAS No. 413604-05-4](/img/structure/B6341153.png)
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid, also known as (2Z)-3-Nitrochlorocarbamoylprop-2-enoic acid, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a carboxylic acid and is composed of two nitrogens, one chlorine, three oxygens, and three carbons. The compound has a molar mass of 235.56 g/mol and a purity of 97%.
Mecanismo De Acción
The mechanism of action of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is not fully understood. However, it is thought that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It is believed that the compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid are not fully understood. However, it is believed that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma, as well as neurological disorders such as Alzheimer’s disease. Additionally, the compound may also have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid in laboratory experiments include its high purity of 97% and its relatively low cost. Additionally, the compound is relatively easy to synthesize using the Michael Addition reaction. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
The potential future directions for (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, its potential applications in the treatment of various diseases and disorders, and its potential use as an anti-cancer agent. Additionally, further research into the synthesis of the compound and its potential toxicity would be beneficial. Finally, further research into the potential side effects of the compound and its interactions with other compounds would be beneficial.
Métodos De Síntesis
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid can be synthesized through a method called the Michael Addition reaction. This method involves the addition of a nucleophile to an electrophilic carbon atom and involves the use of a catalyst such as a base or a Lewis acid. The reaction of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid begins with the reaction of 4-chloro-3-nitrobenzaldehyde and prop-2-enoic acid in the presence of a base such as potassium carbonate. This reaction is followed by the addition of a nucleophile such as a Grignard reagent to form the desired product.
Aplicaciones Científicas De Investigación
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. This compound has been studied for its potential use as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. Inhibition of this enzyme is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma. Additionally, (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of this enzyme is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Propiedades
IUPAC Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

